Home > Products > Screening Compounds P678 > Nicardipine pyridine metabolite II
Nicardipine pyridine metabolite II - 59875-58-0

Nicardipine pyridine metabolite II

Catalog Number: EVT-277058
CAS Number: 59875-58-0
Molecular Formula: C26H27N3O6
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nicardipine pyridine metabolite II, chemically known as methyl 3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a major metabolite of the dihydropyridine calcium channel blocker nicardipine. [, , ] It is formed through the oxidation of the dihydropyridine ring in nicardipine. [, ] This metabolite is of interest in scientific research, particularly in the fields of pharmacology, drug metabolism, and analytical chemistry.

Nicardipine

Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, is metabolized in the body to various compounds, one of which is Nicardipine Pyridine Metabolite II. [, ] Nicardipine is known for its therapeutic use in treating hypertension. [, ]

Relevance: Nicardipine is the parent compound of Nicardipine Pyridine Metabolite II. The key structural difference is the presence of a dihydropyridine ring in Nicardipine, which is oxidized to a pyridine ring in Nicardipine Pyridine Metabolite II. [] This metabolic conversion is often observed in the context of cytochrome P450 activity. []

Methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate

Compound Description: This compound, a novel dihydropyridine calcium channel blocker, is structurally similar to Nicardipine. [] Upon metabolism, it forms a pyridine metabolite analogous to Nicardipine Pyridine Metabolite II: Methyl 3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate. []

Relevance: The structural similarity to Nicardipine and the formation of an analogous pyridine metabolite through similar metabolic pathways make this compound relevant to Nicardipine Pyridine Metabolite II. [] Both parent compounds are dihydropyridines that undergo oxidation to their respective pyridine metabolites. []

Methyl 3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate

Compound Description: This compound is the pyridine metabolite of Methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate. []

Relevance: This metabolite shares a direct structural analogy with Nicardipine Pyridine Metabolite II. [] Both are formed through the oxidation of their respective dihydropyridine parent compounds, highlighting a common metabolic transformation within this class of molecules. []

Overview

Nicardipine pyridine metabolite II is a significant metabolite of the calcium channel blocker nicardipine, primarily used in the treatment of hypertension and angina. This compound is identified by its CAS Number 59875-58-0 and has the molecular formula C26H27N3O6C_{26}H_{27}N_{3}O_{6}. It is classified under the category of bioactive compounds, specifically as a pharmacological agent that acts on calcium channels to exert its therapeutic effects .

Synthesis Analysis

The synthesis of nicardipine pyridine metabolite II typically occurs through metabolic processes in the liver, where nicardipine undergoes biotransformation. This transformation involves several enzymatic reactions that convert nicardipine into its various metabolites, including the pyridine metabolite II. The primary synthetic route begins with nicardipine, followed by hydroxylation and other modifications that lead to the formation of the pyridine derivative. Specific reaction conditions and catalysts are employed to facilitate these transformations, although detailed technical descriptions are often proprietary or not extensively documented in public literature.

Molecular Structure Analysis

The molecular structure of nicardipine pyridine metabolite II can be represented as follows:

  • Molecular Formula: C26H27N3O6C_{26}H_{27}N_{3}O_{6}
  • Molecular Weight: Approximately 463.51 g/mol

The structure features a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its pharmacological properties. Detailed structural data can be accessed through chemical databases like PubChem, which provides insights into its three-dimensional conformation and bonding characteristics .

Chemical Reactions Analysis

Nicardipine pyridine metabolite II is primarily formed through metabolic reactions involving hydroxylation and dealkylation of nicardipine. These reactions are catalyzed by cytochrome P450 enzymes in the liver. The specific pathways include:

  • Hydroxylation: Introduction of hydroxyl groups (-OH) into the nicardipine structure.
  • Dealkylation: Removal of alkyl groups from the parent compound.

These reactions are crucial for the detoxification and elimination of nicardipine from the body, leading to the formation of various metabolites including pyridine metabolite II. Analytical techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry are commonly used to study these reactions and quantify the metabolites in biological samples .

Mechanism of Action

The mechanism of action for nicardipine pyridine metabolite II is closely related to that of its parent compound, nicardipine. As a calcium channel blocker, it inhibits the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle cells and cardiac tissue. This inhibition results in:

  • Vasodilation: Relaxation of blood vessels leading to decreased blood pressure.
  • Reduced myocardial oxygen demand: Beneficial for patients with angina.

Data from pharmacological studies indicate that while nicardipine exerts its effects primarily through direct calcium channel blockade, its metabolites may also contribute to these effects, albeit potentially with different potency or selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicardipine pyridine metabolite II include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation .

Applications

Nicardipine pyridine metabolite II has several scientific uses, primarily in pharmacokinetic studies and drug metabolism research. Its applications include:

  • Clinical Research: Used to study drug interactions and metabolic pathways involving calcium channel blockers.
  • Analytical Chemistry: Serves as a reference standard in assays for measuring levels of nicardipine and its metabolites in plasma or other biological fluids.
  • Pharmacology: Investigated for potential therapeutic effects or side effects associated with calcium channel blockade.
Synthesis and Biosynthesis Pathways

Chemical Synthesis Strategies for Nicardipine Metabolites

De novo synthesis of Nicardipine Pyridine Metabolite II (2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-2-(methylbenzylamino)ethyl pyridine-3-carboxylate) employs distinct routes from its dihydropyridine parent compound. A patented approach (CN105061297A) utilizes O-alkylation of a preformed pyridine dicarboxylate core: methyl 2-(N-benzyl-N-methylamino)ethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes regioselective hydrolysis at the C3 position, followed by decarboxylation and re-esterification to yield the target metabolite [8]. This method achieves >98% HPLC purity through crystallization from mixed solvents (methanol/chloroform) [8].

Alternative synthetic pathways leverage oxidative dehydrogenation of Nicardipine itself. Chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic systems (Pd/C, O₂) facilitate aromatization of the dihydropyridine ring to the pyridine analogue. This route faces challenges in regioselectivity and requires stringent purification to remove side products [4] [8].

Table 1: Key Parameters in Synthetic Approaches to Pyridine Metabolite II

Synthetic MethodKey Reagent/ConditionYield (%)Purity (HPLC, %)Critical Challenge
De novo synthesis (Alkylation)Methanol/Chloroform reflux65-72>98Regioselective ester hydrolysis
Oxidative dehydrogenation (DDQ)Dichloromethane, 25°C45-5590-95Byproduct formation (nitro-reduction)
Catalytic dehydrogenation (Pd/C)Toluene, 80°C, O₂ atmosphere50-6092-94Catalyst deactivation

Enzymatic Catalysis in the Biotransformation of Nicardipine to Pyridine Metabolite II

The hepatic conversion of Nicardipine to Pyridine Metabolite II is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, with CYP3A4 serving as the dominant isoform (>70% contribution) [5] [9]. This catalysis occurs in the endoplasmic reticulum of hepatocytes, requiring NADPH and molecular oxygen. Kinetic studies reveal a low-affinity, high-capacity interaction: Kₘ = 48 ± 7 µM and Vₘₐₓ = 12 ± 2 nmol/min/mg microsomal protein, indicating significant metabolic flux despite moderate substrate binding [5] [6].

CYP2C8 and CYP2D6 contribute secondarily (∼20% combined), evidenced by isoform-selective inhibitor studies:

  • Ketoconazole (CYP3A4 inhibitor) reduces Metabolite II formation by 75-85%
  • Montelukast (CYP2C8 inhibitor) reduces formation by 12-18%
  • Quinidine (CYP2D6 inhibitor) reduces formation by 5-8% [5] [7]

This biotransformation exhibits nonlinear pharmacokinetics at therapeutic Nicardipine doses (10-40 mg). Saturation of first-pass metabolism occurs due to limited enzymatic capacity, leading to disproportionate increases in Metabolite II plasma concentrations [2] [10]. Physiological factors alter catalysis: hepatic cirrhosis reduces CYP3A4 activity by 40-60%, significantly elevating Metabolite II exposure (AUC increase 1.5-fold in Child-Pugh A) [6] [9].

Table 2: Enzymatic Systems Catalyzing Nicardipine Aromatization

EnzymeRelative Contribution (%)Inhibitor SensitivityInducer SensitivityImpact of Hepatic Impairment
CYP3A470-80Ketoconazole (IC₅₀ 0.2 µM)Rifampicin (↑ activity 3x)↓ Activity 40-60% (Cirrhosis)
CYP2C810-15Montelukast (IC₅₀ 0.8 µM)Rifampicin (↑ activity 2x)↓ Activity 20-30%
CYP2D65-10Quinidine (IC₅₀ 0.5 µM)Not inducibleMinimal change

Reaction Mechanisms for Pyridine Ring Formation in Hepatic Metabolism

The oxidative dehydrogenation of Nicardipine’s 1,4-dihydropyridine ring to its pyridine analogue proceeds via a three-step mechanism:

  • Initial Single-Electron Oxidation: CYP450 heme iron (Fe³⁺) abstracts an electron from the dihydropyridine ring nitrogen, generating a radical cation intermediate. This rate-limiting step exhibits an isotope effect (kₕ/k_D = 4.1) when deuterium replaces C4-hydrogen, confirming C-H bond cleavage involvement [1] [5].

  • Proton-Coupled Electron Transfer: The radical cation undergoes deprotonation at C4 (facilitated by active-site water), forming a neutral radical. A second electron transfer to Fe³⁺ yields a carbocation, with concomitant loss of the C4 proton. Computational models indicate this step’s activation energy (ΔG‡ = 18.7 kcal/mol) is lower than direct hydride transfer [5] [7].

  • Aromatization: Resonance stabilization delocalizes electrons across the pyridine ring, completing the oxidation. This irreversible step is confirmed by the absence of back-reduction under anaerobic conditions [1] [10].

Stereoelectronic effects govern this transformation. The 3-nitrophenyl group at C4 withdraws electrons, facilitating initial oxidation. Ortho-methyl groups at C2/C6 sterically hinder side reactions, directing exclusive formation of the pyridine isomer. Mass spectrometry studies using ¹⁸O₂ confirm incorporation of atmospheric oxygen into water, not the metabolite, proving dehydrogenation (not hydroxylation/dehydration) [1] [7].

Table 3: Key Reaction Intermediates in Pyridine Metabolite II Formation

IntermediateStructure CharacteristicDetection MethodHalf-life (ms)Key Stabilizing Factor
Radical cationNitrogen-centered radicalLow-temperature EPR spectroscopy< 1H-bonding to CYP450 Thr residue
Neutral radical (after deprotonation)C4-radical, planar ringTransient UV spectroscopy (λₘₐₓ 390 nm)10-20Conjugation with C3/C5 esters
CarbocationC4-positive charge, sp²-hybridizedTrapping by H₂¹⁸O (¹⁸O-incorporation)< 0.1Resonance with pyridine π-system

The metabolite’s pyridine ring exhibits enhanced polarity (log P = 1.8 vs. Nicardipine’s 3.5) and stability against further CYP450 oxidation, explaining its persistence in plasma. X-ray crystallography confirms planarity and aromatic character (bond length alternation <0.04 Å) [4] [8].

Properties

CAS Number

59875-58-0

Product Name

Nicardipine pyridine metabolite II

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3

InChI Key

GROZWIBBDLLXKU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Solubility

Soluble in DMSO

Synonyms

2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, hydrochloride
M-5 nicardipine pyridine metabolite
nicardipine pyridine metabolite II
NPM-II

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.